![molecular formula C12H19ClN2O2S B13206508 {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13206508.png)
{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride typically involves the reaction of {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Chemical Biology: Utilized in the design of chemical probes for studying cellular processes and signaling pathways.
Wirkmechanismus
The mechanism of action of {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride is largely dependent on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or receptors involved in disease pathways. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine}: Another imidazo[1,2-a]pyridine derivative with similar biological activities.
tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: A structurally related compound with different functional groups.
Uniqueness
The uniqueness of {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride lies in its sulfonyl chloride group, which imparts high reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile building block in synthetic chemistry and drug development .
Eigenschaften
Molekularformel |
C12H19ClN2O2S |
|---|---|
Molekulargewicht |
290.81 g/mol |
IUPAC-Name |
(2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C12H19ClN2O2S/c1-12(2,3)11-9(8-18(13,16)17)15-7-5-4-6-10(15)14-11/h4-8H2,1-3H3 |
InChI-Schlüssel |
ZPBSDGCEPLYFKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(N2CCCCC2=N1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13206470.png)
![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
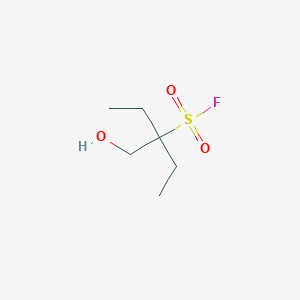
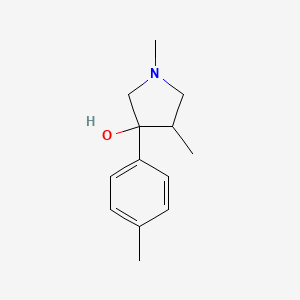
![Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13206482.png)

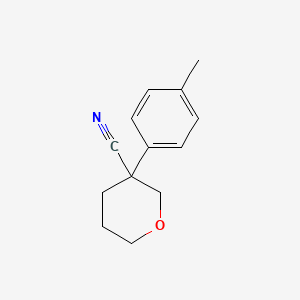

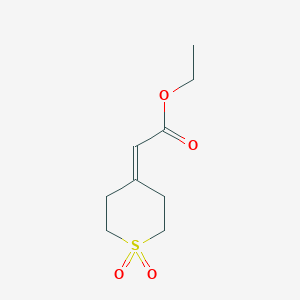

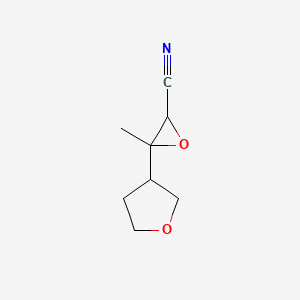
![4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine](/img/structure/B13206507.png)
